molecular formula C11H15NS B11926032 2-(tert-Butyl)benzothioamide CAS No. 1314934-69-4

2-(tert-Butyl)benzothioamide

Cat. No.: B11926032
CAS No.: 1314934-69-4
M. Wt: 193.31 g/mol
InChI Key: QCLARGTWZRYWDZ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzothioamide is an organic compound that belongs to the class of benzothioamides It features a benzene ring substituted with a tert-butyl group and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)benzothioamide typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient solvents and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)benzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)benzothiazole: Similar structure but with a thiazole ring instead of a thioamide group.

    2-(tert-Butyl)benzoic acid: Contains a carboxylic acid group instead of a thioamide group.

    2-(tert-Butyl)benzamide: Features an amide group instead of a thioamide group.

Uniqueness

2-(tert-Butyl)benzothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its steric and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

1314934-69-4

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-tert-butylbenzenecarbothioamide

InChI

InChI=1S/C11H15NS/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

QCLARGTWZRYWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=S)N

Origin of Product

United States

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